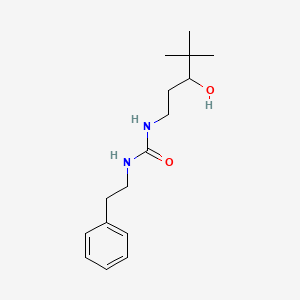

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea

Description

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a hydroxy group, a dimethylpentyl chain, and a phenethylurea moiety, which contribute to its distinctive properties.

Properties

IUPAC Name |

1-(3-hydroxy-4,4-dimethylpentyl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-16(2,3)14(19)10-12-18-15(20)17-11-9-13-7-5-4-6-8-13/h4-8,14,19H,9-12H2,1-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZECWYYZBSSTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)NCCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The hydroxy group and phenethylurea moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea

- 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea

- 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenethyl)urea

Uniqueness

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea stands out due to its unique combination of a hydroxy group, a dimethylpentyl chain, and a phenethylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea is a compound that has attracted interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a hydroxy group, a dimethylpentyl chain, and a phenethylurea moiety. These structural components are believed to play significant roles in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxy group and the phenethylurea moiety are crucial for binding to target proteins or enzymes, which may lead to modulation of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with specific receptors, influencing cellular signaling processes.

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

- Studies have indicated that the compound exhibits antimicrobial properties against various pathogens. Its effectiveness is likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic functions.

2. Anticancer Properties

- Preliminary research suggests that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways.

3. Analgesic Effects

- There is emerging evidence supporting the analgesic potential of this compound. It may modulate pain pathways by interacting with opioid receptors or other pain-related signaling molecules.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea to ensure high yield and purity?

- Methodological Answer : Synthesis requires multi-step protocols, starting with the preparation of the hydroxy-dimethylpentyl and phenethyl precursors. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., urea bond formation) require gradual reagent addition at 0–5°C to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency for urea linkage .

- Catalysts : Base catalysts (e.g., triethylamine) improve reaction kinetics by deprotonating intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC resolves byproducts .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Signals at δ 7.2–7.4 ppm confirm aromatic protons (phenethyl group), while δ 1.2–1.4 ppm (singlet) corresponds to dimethylpentyl methyl groups .

- ¹³C NMR : Carbonyl (C=O) resonance near δ 155–160 ppm validates urea formation .

- IR spectroscopy : Stretching bands at ~1640–1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm urea functionality .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when confirming the stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignments, particularly for the hydroxy-dimethylpentyl group .

- Advanced NMR techniques :

- NOESY/ROESY : Correlates spatial proximity of protons (e.g., hydroxy group orientation relative to methyl substituents) .

- J-based coupling analysis : Determines dihedral angles for substituent configuration .

- Computational modeling : Density Functional Theory (DFT) predicts stable conformers, cross-validated with experimental data .

Q. What strategies are recommended for optimizing reaction conditions to enhance synthesis scalability?

- Methodological Answer :

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., urea bond formation) and reduce batch variability .

- Design of Experiments (DoE) : Statistically optimizes variables (e.g., solvent ratio, catalyst loading) to maximize yield .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

Q. What in vitro assays are critical for identifying the mechanism of action of this compound against inflammatory pathways?

- Methodological Answer :

- Enzyme inhibition assays :

- COX-2/LOX inhibition : Measures IC₅₀ values via fluorometric or colorimetric substrates (e.g., prostaglandin synthesis assays) .

- Cell-based assays :

- NF-κB luciferase reporter : Quantifies anti-inflammatory activity in macrophage lineages (e.g., RAW 264.7) .

- Cytokine profiling (ELISA) : Evaluates TNF-α/IL-6 suppression in LPS-stimulated cells .

Q. How does the electronic environment of substituents influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : The phenethyl group’s aromatic ring directs electrophilic substitution; fluorine substituents (if present) enhance urea’s electrophilicity .

- Steric effects : Bulky 4,4-dimethylpentyl groups hinder nucleophilic attack at the urea carbonyl, necessitating bulky base catalysts (e.g., DBU) for efficient reactions .

Q. What computational approaches predict binding affinity with protein targets, and how are they validated experimentally?

- Methodological Answer :

- Molecular docking : Software (e.g., AutoDock Vina) models interactions with targets (e.g., kinases or GPCRs), prioritizing residues involved in hydrogen bonding (urea NH groups) .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories, focusing on urea moiety flexibility .

- Experimental validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding constants (KD) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Dose-response curve standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Metabolic stability testing : Evaluate compound degradation in cell media (via LC-MS) to confirm active concentration .

- Orthogonal assays : Cross-validate anti-proliferative effects using MTT, ATP-lite, and clonogenic assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.